

Procyanidin B6 Analytical Standard: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: Procyanidin B6

Cat. No.: B153740

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **Procyanidin B6** analytical standards. **Procyanidin B6**, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including grape seeds and some fruits.[1][2] It is of significant interest to the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3][4]

Purchasing Procyanidin B6 Analytical Standard

Several reputable suppliers offer **Procyanidin B6** analytical standards. It is crucial to source high-purity standards to ensure the accuracy and reliability of experimental results. When purchasing, researchers should request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Table 1: Sourcing **Procyanidin B6** Analytical Standard

Supplier	Product Name	CAS Number	Purity	Available Quantities	Notes
Simson Pharma Limited	Procyanidin B6	12798-58-2	High Quality (CoA provided)	Custom Synthesis	Offers competitive pricing.[5][6][7]
BioCrick	Procyanidin B6	12798-58-2	High Purity (NMR confirmed)	Not specified	Known manufacturer of high-purity natural products.[8]
TransMIT Chemicals	Procyanidin B6	12798-58-2	>95% (HPLC)	5 mg, 10 mg, 20 mg	Available on demand.[9]
Extrasynthese	Procyanidin Reference Material	Not specified for B6	Analytical standard grade	5 mg, 10 mg	Specializes in procyanidin reference materials.[10]

Analytical Methodologies and Protocols

The structural complexity of procyanidins necessitates robust analytical techniques for their separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used method for analyzing procyanidins.[11][12]

Sample Preparation for Plant Materials

A critical initial step for accurate analysis is the efficient extraction of procyanidins from the sample matrix.

Protocol 1: Procyanidin Extraction from Plant Material[11]

- Grind: Obtain a fine powder of the lyophilized or fresh plant material.

- **Weigh:** Accurately weigh approximately 250 mg of the powdered sample into a centrifuge tube.
- **Solvent Addition:** Add 5 mL of an appropriate extraction solvent. A common solvent mixture is acetone/water/acetic acid (70:29.5:0.5, v/v/v).
- **Vortex and Sonicate:** Vortex the mixture thoroughly and sonicate for 60 minutes at room temperature.
- **Centrifuge:** Centrifuge the slurry at 2500 rpm for 15 minutes.
- **Collect Supernatant:** Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
- **Filter:** Filter the supernatant through a 0.45 µm syringe filter before HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for procyanidin analysis. NP-HPLC is effective for separating procyanidins based on their degree of polymerization, while RP-HPLC is well-suited for separating lower molecular weight oligomers.

[\[11\]](#)

Table 2: HPLC Parameters for **Procyanidin B6** Analysis

Parameter	Reversed-Phase (RP-HPLC)[11]	Normal-Phase (NP-HPLC) [11]
Column	C18 column (e.g., 250 x 4.6 mm, 5 µm)	Diol or Silica column
Mobile Phase A	0.1% Formic acid in Water	Acetonitrile/acetic acid (98:2, v/v)
Mobile Phase B	0.1% Formic acid in Acetonitrile	Methanol/water/acetic acid (95:3:2, v/v/v)
Flow Rate	0.2 mL/min	0.8 mL/min
Injection Volume	5 µL	10 µL
Column Temperature	25°C	Not Specified
Gradient	0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B	Isocratic or gradient elution can be applied.

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), provides high sensitivity and detailed structural information for procyanidin identification.

Table 3: Mass Spectrometry Parameters for **Procyanidin B6** Analysis

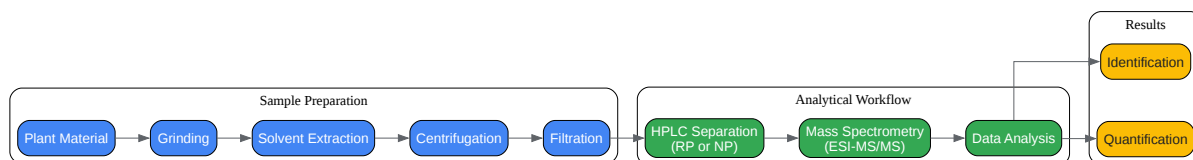
Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), typically negative mode
Source Temperature	120-150°C[11]
Desolvation Temperature	350-500°C[11]
Desolvation Gas Flow	600-800 L/hr[11]
Scan Range	m/z 100-2000[11]
Procyanidin B6 [M-H] ⁻	m/z 577.13
MS/MS Fragmentation	Collision-Induced Dissociation (CID) with Argon
Collision Energy	Ramped (e.g., 15-60 eV) to observe fragmentation patterns[11]

Key Fragmentation Pathways: The fragmentation of procyanidins in MS/MS provides structural insights. Common fragmentation pathways include retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) fission.[13]

Experimental Workflows & Signaling Pathways

Experimental Workflow for Procyanidin B6 Analysis

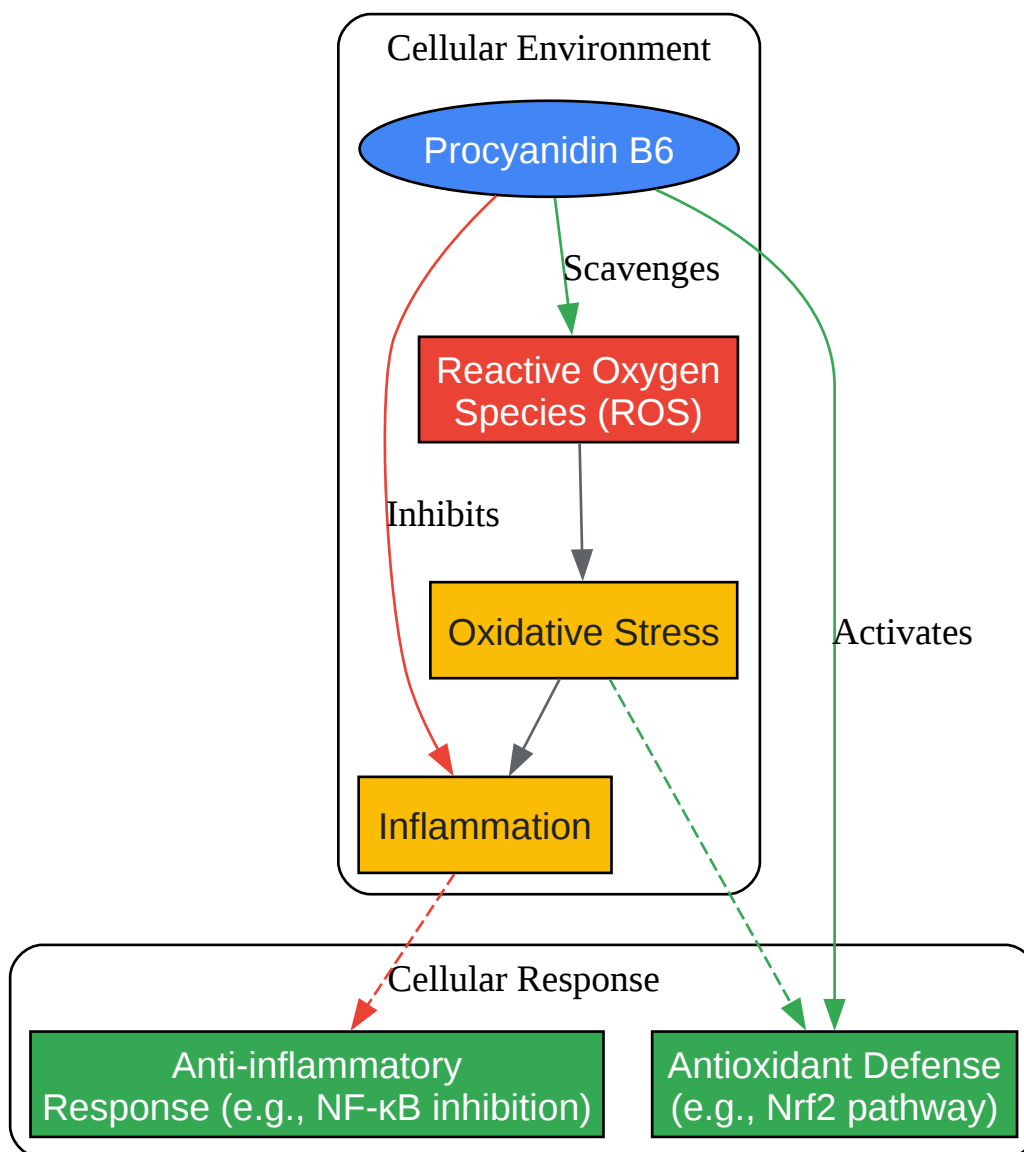
The following diagram illustrates a typical workflow for the analysis of **Procyanidin B6** from a plant source.



[Click to download full resolution via product page](#)Workflow for **Procyanidin B6** Analysis

Procyanidin B6 and Cellular Signaling

Procyanidins are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant activity, for instance, involves scavenging reactive oxygen species (ROS) and influencing antioxidant enzyme expression.[3]

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Procyanidin B6 Antioxidant Pathway

This document serves as a foundational guide for researchers working with **Procyanidin B6**. For more specific applications and advanced techniques, consulting the primary literature is recommended.

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